molecular formula C18H20N4O4S B2943618 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 941894-09-3

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2943618
CAS No.: 941894-09-3
M. Wt: 388.44
InChI Key: WSWZYBKGMMJKLE-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline core substituted with a methanesulfonyl group at the N1 position, linked via an ethanediamide (oxalamide) bridge to a (pyridin-4-yl)methyl moiety. This specific molecular architecture, which combines a partially saturated, rigid heterocycle with a flexible, nitrogen-rich aromatic side chain, is of significant interest in medicinal chemistry for constructing novel pharmacophores. While direct biological data for this exact compound is limited, its close structural analogs, such as those with acetyl or other aryl substitutions on the tetrahydroquinoline nitrogen, have been extensively studied for their potential anticancer and antimicrobial properties . The ethanediamide linker is a crucial functional group that can confer hydrogen-bonding capacity , influencing the molecule's interaction with biological targets like enzymes and receptors. Researchers value this compound for its potential application in drug discovery programs , particularly in hit-to-lead optimization, and as a valuable building block in materials science . The molecular framework suggests potential mechanisms of action that may include the inhibition of key enzymatic targets , such as kinases or other oxidoreductases. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-27(25,26)22-10-2-3-14-4-5-15(11-16(14)22)21-18(24)17(23)20-12-13-6-8-19-9-7-13/h4-9,11H,2-3,10,12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWZYBKGMMJKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline ring, followed by the introduction of the methanesulfonyl group. The final step involves coupling the tetrahydroquinoline derivative with the pyridinylmethyl group under specific reaction conditions, such as the use of a base like sodium hydride and a solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a simpler tetrahydroquinoline derivative.

    Substitution: The pyridinylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler tetrahydroquinoline compounds.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The tetrahydroquinoline ring and pyridinylmethyl group may also interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with Tetrahydroquinoline and Sulfonamide Moieties
  • N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (24) Structure: Lacks the ethanediamide bridge and pyridinylmethyl group. Properties: Melting point (MP) = 236–237°C; synthesized via methanesulfonyl chloride reaction in THF .
  • N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (25) Structure: Features a methyl group at position 1 of the tetrahydroquinoline ring. Properties: MP = 226–227°C; synthesized using iodomethane in DMF . Comparison: Methyl substitution may alter steric effects, impacting target binding. The target compound’s pyridinyl-ethanediamide group likely enhances interaction with hydrophilic enzyme pockets.
2.2. Ethanediamide-Linked Analogues
  • N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-nitrophenyl)ethanediamide Structure: Replaces methanesulfonyl with cyclopropanecarbonyl and pyridinylmethyl with 3-nitrophenyl. Properties: Molecular weight ~450 g/mol (estimated); purity ≥90% .
2.3. Pyridinyl-Substituted Sulphonamides
  • 4-(Methylsulfonamidomethyl)phenylboronic Acid (Example 56 in ) Structure: Contains a pyridinyl-sulfonamide group but lacks the tetrahydroquinoline scaffold. Properties: MP = 252–255°C; used in Suzuki-Miyaura coupling reactions . Comparison: The boronic acid functionality enables cross-coupling applications, whereas the target compound’s tetrahydroquinoline core may prioritize biological targeting over synthetic versatility.
3.1. Melting Points and Solubility
Compound Melting Point (°C) Key Functional Groups
Target Compound Not Reported Methanesulfonyl, ethanediamide
Compound 24 236–237 Methanesulfonyl, tetrahydroquinoline
Compound 25 226–227 Methanesulfonyl, methyl-tetrahydroquinoline
Example 56 () 252–255 Pyridinyl, methylsulfonamide

The target compound’s ethanediamide bridge and pyridinyl group may lower its melting point relative to simpler sulfonamides (e.g., Compound 24) due to increased conformational flexibility.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline core with a methanesulfonyl group and a pyridine moiety. Its molecular formula is C19H22N2O5SC_{19}H_{22}N_2O_5S, with a molecular weight of approximately 390.45 g/mol. The structural features contribute to its pharmacological properties, enhancing solubility and reactivity.

PropertyValue
Molecular Formula C19H22N2O5SC_{19}H_{22}N_2O_5S
Molecular Weight 390.45 g/mol
IUPAC Name This compound

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Research indicates that compounds with similar structures may inhibit specific enzymes involved in disease pathways. For instance, the methanesulfonyl group can enhance binding affinity to target enzymes or receptors.
  • Receptor Modulation : The interaction with various receptors can lead to modulation of cellular signaling pathways, potentially affecting processes like cell proliferation and apoptosis.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens and may possess anticancer properties by interfering with cancer cell growth.

Research Findings

Recent studies have explored the biological activity of related compounds to infer potential effects. For example:

  • A study on N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinoline) derivatives demonstrated significant cytotoxic effects against cancer cell lines, suggesting that modifications to the tetrahydroquinoline core can enhance bioactivity .
  • Another investigation highlighted the antiviral properties of related sulfonamide compounds, indicating a potential role in treating viral infections .

Case Study 1: Anticancer Activity

A recent in vitro study evaluated the efficacy of a related tetrahydroquinoline derivative against breast cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspases .

Case Study 2: Antimicrobial Properties

A study assessing the antimicrobial activity of various tetrahydroquinoline derivatives revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm sulfonamide (-SO₂-) and amide (-CONH-) linkages. Key signals: ~3.3 ppm (CH₃SO₂), 7.5–8.5 ppm (pyridine protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z ~450–500 range) .
  • Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% deviation) .

How can computational methods optimize reaction conditions for higher yields?

Advanced Research Question

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify energy barriers in sulfonylation or amidation steps. Adjust solvents (e.g., DMF vs. THF) based on polarity simulations .
  • Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to predict intermediates and byproducts. For example, optimize coupling reaction temperatures to minimize hydrolysis of the ethanediamide .

How should researchers address discrepancies between in vitro and in vivo bioactivity data?

Advanced Research Question

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid clearance or metabolite interference .
  • Dose-Response Refinement : Use staggered dosing in animal models (e.g., 5–50 mg/kg) to account for nonlinear bioavailability. Pair with LC-MS/MS plasma analysis to correlate exposure with efficacy .

What strategies are effective for SAR studies on the tetrahydroquinoline and pyridine moieties?

Advanced Research Question

  • Substituent Screening : Synthesize analogs with halogens (Cl, F) or methyl groups on the tetrahydroquinoline ring. Test inhibitory activity against COX-2 or kinases via fluorescence polarization assays .
  • Pyridine Modifications : Replace the pyridin-4-yl group with pyrimidine or thiazole rings. Evaluate changes in binding affinity using surface plasmon resonance (SPR) .

How can thermal stability data inform storage and formulation decisions?

Basic Research Question

  • DSC/TGA Analysis : Determine melting points (e.g., 180–200°C) and decomposition thresholds. Store at ≤-20°C in anhydrous DMSO to prevent hydrolysis .
  • Excipient Compatibility : Test with mannitol or lactose in lyophilized formulations. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

What safety protocols are critical for handling this compound?

Basic Research Question

  • PPE Requirements : Nitrile gloves, lab coats, and fume hoods for weighing/purification.
  • Waste Management : Neutralize sulfonamide byproducts with 10% NaOH before disposal .

How can assay interference from the sulfonyl group be mitigated?

Advanced Research Question

  • Orthogonal Assays : Confirm enzymatic inhibition (e.g., COX-2) via both fluorescence-based and radiometric assays to rule out false positives .
  • Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to validate direct target engagement vs. nonspecific sulfonate-protein interactions .

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